1-Benzylazepan-4-one hydrochloride

Catalog No.
S764292
CAS No.
1208-76-0
M.F
C13H18ClNO
M. Wt
239.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzylazepan-4-one hydrochloride

CAS Number

1208-76-0

Product Name

1-Benzylazepan-4-one hydrochloride

IUPAC Name

1-benzylazepan-4-one;hydrochloride

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

InChI

InChI=1S/C13H17NO.ClH/c15-13-7-4-9-14(10-8-13)11-12-5-2-1-3-6-12;/h1-3,5-6H,4,7-11H2;1H

InChI Key

TVIICJDDSIMWQT-UHFFFAOYSA-N

SMILES

C1CC(=O)CCN(C1)CC2=CC=CC=C2.Cl

Canonical SMILES

C1CC(=O)CCN(C1)CC2=CC=CC=C2.Cl

1-Benzylazepan-4-one hydrochloride is a chemical compound with the molecular formula C13_{13}H17_{17}ClN\O. It is categorized as an azepanone derivative, characterized by a benzyl group attached to the nitrogen atom of the azepan-4-one structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features, which influence its reactivity and biological activity.

Typical of amines and carbonyl compounds. Some key reactions include:

  • Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or benzoyl peroxide.
  • Reduction: It can be reduced to yield secondary amines, often employing reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The hydrochloride form allows for nucleophilic substitution where the chloride ion can be replaced by other nucleophiles, facilitating further synthetic transformations.

The biological activity of 1-benzylazepan-4-one hydrochloride has been explored in various studies. It has shown potential as:

  • An Antidepressant: Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in the modulation of serotonin and norepinephrine.
  • An Antihistamine: Due to its structural resemblance to known antihistamines, it may exhibit properties that inhibit histamine receptors.

In vitro studies suggest that derivatives of azepanones can interact with specific biological targets, leading to significant pharmacological effects.

Several methods have been developed for synthesizing 1-benzylazepan-4-one hydrochloride:

  • Direct Alkylation: One common method involves the alkylation of azepan-4-one with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction typically requires reflux conditions to promote the formation of the desired product.
  • Schotten-Baumann Reaction: Another method utilizes the Schotten-Baumann reaction, which involves the reaction of an acyl chloride with an amine under basic conditions to form amides. This method can be adapted to synthesize 1-benzylazepan-4-one through appropriate selection of reactants and conditions.
  • Cyclization Reactions: Cyclization strategies involving precursors like 1-benzylhexahydroazepinone can also yield 1-benzylazepan-4-one through oxidation processes.

1-Benzylazepan-4-one hydrochloride finds applications in several fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various therapeutic agents, including potential antidepressants and antihistamines.
  • Research: The compound is used in studies related to enzyme inhibition and receptor binding, contributing to drug discovery efforts.
  • Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules, particularly in medicinal chemistry.

Interaction studies involving 1-benzylazepan-4-one hydrochloride focus on its binding affinity with various biological targets. Preliminary investigations indicate that it may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions. Further research is required to elucidate its pharmacodynamics and pharmacokinetics comprehensively.

1-Benzylazepan-4-one hydrochloride shares structural similarities with several other compounds, which can be compared based on their molecular structure and biological activity:

Compound NameMolecular FormulaKey Features
1-Benzylpiperidin-3-one hydrochlorideC13_{13}H17_{17}ClN\OContains a piperidine ring; potential analgesic effects
1-Methylazepan-4-one hydrochlorideC8_{8}H15_{15}ClN\OMethyl substitution at nitrogen; used in pharmaceuticals
1-(2-Hydroxyethyl)azepan-4-oneC11_{11}H19_{19}NOHydroxyethyl group; studied for neuroprotective properties

Uniqueness

The uniqueness of 1-benzylazepan-4-one hydrochloride lies in its specific benzyl substitution on the azepanone core, which influences its reactivity and potential interactions with biological systems. Compared to other similar compounds, it may offer distinct pharmacological profiles that warrant further investigation for therapeutic applications.

Dates

Modify: 2023-08-15

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